molecular formula C13H11NO3 B1294581 N-1-Naphthoylglycine CAS No. 75446-60-5

N-1-Naphthoylglycine

Cat. No. B1294581
CAS RN: 75446-60-5
M. Wt: 229.23 g/mol
InChI Key: YQHPVWRRSORYIV-UHFFFAOYSA-N
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Description

N-1-Naphthoylglycine (NAGly) is a naturally occurring endogenous lipid mediator that belongs to the family of N-acylethanolamines. It is synthesized from the precursor molecule, N-arachidonoyl glycine (NAG), by the action of the enzyme, fatty acid amide hydrolase (FAAH). NAGly has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

N-1-Naphthoylglycine exerts its effects by binding to specific receptors in the body. It has been shown to activate the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. This compound also activates the TRPV1 channel, which is involved in the detection of pain and heat. Additionally, this compound has been shown to inhibit the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by activating the CB1 receptor and the TRPV1 channel. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-1-Naphthoylglycine has several advantages for use in laboratory experiments. It is a naturally occurring endogenous lipid mediator, which makes it more biologically relevant than synthetic compounds. This compound is also relatively easy to synthesize and purify, which makes it accessible for use in laboratory experiments. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on N-1-Naphthoylglycine. One area of research is the development of novel drugs that target the CB1 receptor and the TRPV1 channel. Another area of research is the investigation of the potential neuroprotective effects of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

N-1-Naphthoylglycine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to have analgesic effects by activating the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channels.

properties

IUPAC Name

2-(naphthalene-1-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12(16)8-14-13(17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHPVWRRSORYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226361
Record name Glycine, N-(1-naphthalenylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75446-60-5
Record name N-(1-Naphthalenylcarbonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75446-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(1-naphthalenylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075446605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(1-naphthalenylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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